molecular formula C9H7ClF2O2 B1398618 3-Ethoxy-2,6-difluorobenzoyl chloride CAS No. 1092461-27-2

3-Ethoxy-2,6-difluorobenzoyl chloride

Cat. No. B1398618
M. Wt: 220.6 g/mol
InChI Key: XGDCQLWWBIGNFG-UHFFFAOYSA-N
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Description

3-Ethoxy-2,6-difluorobenzoyl chloride is a chemical compound with the empirical formula C9H7ClF2O2 and a molecular weight of 220.60 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,6-difluorobenzoyl chloride can be represented by the SMILES string CCOC1=C (C (C (Cl)=O)=C (C=C1)F)F and the InChI string 1S/C9H7ClF2O2/c1-2-14-6-4-3-5 (11)7 (8 (6)12)9 (10)13/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-2,6-difluorobenzoyl chloride include a molecular weight of 220.60 g/mol, a computed XLogP3-AA of 3, no hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, an exact mass of 220.0102635 g/mol, a monoisotopic mass of 220.0102635 g/mol, a topological polar surface area of 26.3 Ų, 14 heavy atoms, and a complexity of 213 .

Scientific Research Applications

Organic Synthesis and Material Science

3-Ethoxy-2,6-difluorobenzoyl chloride has been reported as a crucial intermediate in the synthesis of various organic compounds. For example, it has been used in the preparation of (Z)-ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, showcasing its role in constructing complex molecular architectures through reactions with other organic molecules. This process involves intramolecular and intermolecular hydrogen bonding, highlighting its versatility in organic synthesis (Zhang Dehua & Zhang Xiaoyan, 2008). Additionally, its application in the synthesis of insecticide Novaluron, a benzoylurea class insecticide, demonstrates its utility in agricultural chemistry. The synthesis involves a chlorination reaction followed by an addition reaction, with a high overall yield and purity, emphasizing the compound's effectiveness in producing commercially significant compounds (Zhang Xiao-jing, 2007).

Catalysis and Electrochemistry

In the realm of catalysis and electrochemistry, 3-ethoxy-2,6-difluorobenzoyl chloride has been involved in studies related to the electrochemistry of ionic liquids, where impurity chloride ions, potentially originating from this compound, were identified and quantified. This research is critical for understanding and improving the electrochemical properties of ionic liquids for various applications, including energy storage and conversion (Li Xiao & K. Johnson, 2003).

Advanced Materials

The utility of 3-ethoxy-2,6-difluorobenzoyl chloride extends to the development of advanced materials. For instance, it has been used in the synthesis of solution-processable graphene linked to 3,5-dinitrobenzoyl, serving as an electron acceptor in organic bulk heterojunction photovoltaic devices. This application underscores the compound's role in enhancing the performance of photovoltaic devices, thereby contributing to the advancement of renewable energy technologies (M. Stylianakis et al., 2012).

Safety And Hazards

3-Ethoxy-2,6-difluorobenzoyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to not breathe the dust, not ingest it, and to wear personal protective equipment/face protection . It should be used only under a chemical fume hood .

properties

IUPAC Name

3-ethoxy-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-6-4-3-5(11)7(8(6)12)9(10)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCQLWWBIGNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287117
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,6-difluorobenzoyl chloride

CAS RN

1092461-27-2
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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